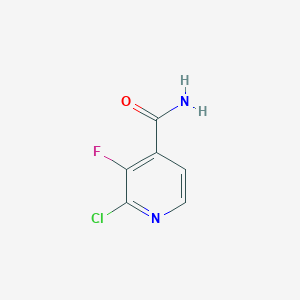

2-Chloro-3-fluoropyridine-4-carboxamide

CAS No.: 1378654-14-8

Cat. No.: VC2894673

Molecular Formula: C6H4ClFN2O

Molecular Weight: 174.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1378654-14-8 |

|---|---|

| Molecular Formula | C6H4ClFN2O |

| Molecular Weight | 174.56 g/mol |

| IUPAC Name | 2-chloro-3-fluoropyridine-4-carboxamide |

| Standard InChI | InChI=1S/C6H4ClFN2O/c7-5-4(8)3(6(9)11)1-2-10-5/h1-2H,(H2,9,11) |

| Standard InChI Key | PMPDGMHWHJFFBA-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C(=C1C(=O)N)F)Cl |

| Canonical SMILES | C1=CN=C(C(=C1C(=O)N)F)Cl |

Introduction

2-Chloro-3-fluoropyridine-4-carboxamide is a heterocyclic compound that belongs to the pyridine family. It is characterized by the presence of chlorine and fluorine substituents on the pyridine ring, along with a carboxamide functional group. This compound is of significant interest in medicinal chemistry and agrochemicals due to its potential applications in drug development and as an intermediate in the synthesis of various biologically active compounds.

Synthesis Methods

The synthesis of 2-Chloro-3-fluoropyridine-4-carboxamide typically involves several key steps, including chlorination and fluorination reactions of pyridine derivatives. These reactions often require inert atmosphere conditions (e.g., nitrogen or argon) to prevent unwanted side reactions. Temperature control is crucial, typically maintained between 0°C to 60°C during reactions to optimize yields and minimize by-products.

Synthesis Steps

-

Starting Material Preparation: Pyridine derivatives are prepared as starting materials.

-

Chlorination: Chlorine is introduced into the pyridine ring.

-

Fluorination: Fluorine is introduced into the pyridine ring.

-

Carboxamide Formation: The carboxamide group is formed at the 4-position.

Chemical Reactions

2-Chloro-3-fluoropyridine-4-carboxamide participates in various chemical reactions typical for halogenated pyridines. These reactions include nucleophilic substitution, where the halogens are replaced by nucleophiles. The reactions are often facilitated by bases like potassium carbonate or sodium hydroxide.

Types of Reactions

-

Nucleophilic Substitution: Halogens are replaced by nucleophiles.

-

Oxidation and Reduction: Though less common, these reactions can occur under specific conditions.

Biological and Medicinal Applications

While specific biological activities of 2-Chloro-3-fluoropyridine-4-carboxamide are not extensively documented, its structural similarity to other biologically active compounds suggests potential applications in drug development. The compound serves as a precursor in the synthesis of herbicides and pharmaceuticals, highlighting its utility in scientific research.

Comparative Analysis with Similar Compounds

Comparing 2-Chloro-3-fluoropyridine-4-carboxamide with other halogenated pyridine derivatives can provide insights into its potential applications. For instance, compounds like 5-Chloro-3-fluoropyridine-2-carboxamide exhibit antiproliferative effects against cancer cell lines, suggesting that structural variations can significantly impact biological activity.

Comparative Analysis Table

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-3-fluoropyridine-4-carboxamide | C₆H₄ClFN₂O | Potential precursor for biologically active compounds |

| 5-Chloro-3-fluoropyridine-2-carboxamide | C₆H₄ClFN₂O | Exhibits antiproliferative effects against cancer cell lines |

| 6-Chloro-5-fluoropyridine-2-carboxylic acid | C₆H₄ClFN₃O₂ | Different functional group may alter pharmacokinetics |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume